Prolonged Elimination Half-Life: Chlorpropamide vs. Tolbutamide and Second-Generation Agents
Chlorpropamide exhibits a markedly prolonged elimination half-life compared to tolbutamide and second-generation sulfonylureas, supporting once-daily dosing but also conferring elevated hypoglycemia risk. Stowers et al. reported chlorpropamide's half-life as 34.5 hours vs. 3.5 hours for tolbutamide [1]. A contemporary summary indicates chlorpropamide's half-life exceeds 48 hours, compared to 12 hours for tolbutamide and 24 hours for glibenclamide and glipizide [2]. Medscape documentation reports a half-life of 49 hours for chlorpropamide [3].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 34.5-49 hours |
| Comparator Or Baseline | Tolbutamide: 3.5-12 hours; Glibenclamide: 24 hours; Glipizide: 24 hours |
| Quantified Difference | Chlorpropamide half-life is 2.9- to 14-fold longer than tolbutamide; approximately 2-fold longer than second-generation agents. |
| Conditions | Human pharmacokinetic studies in diabetic and healthy subjects; measurements by gas chromatography or clinical pharmacology summaries. |
Why This Matters
This extended half-life permits once-daily dosing, simplifying patient adherence, but necessitates rigorous renal function monitoring and contraindicates use in elderly or renally impaired populations due to accumulation and severe hypoglycemia risk.
- [1] Shafar S. A Trial of Hypoglycaemic Agents for Weight Increase in Psychiatric Patients. J Ment Sci. 1962;108(456):640-645. (Citing Stowers et al., 1959). View Source
- [2] Table 1: Pharmacokinetics profiles of oral antidiabetic drugs. The Hong Kong Practitioner. 2006;28:256. View Source
- [3] Sulfonylurea Toxicity. Medscape. Updated: Jan 26, 2024. View Source
